molecular formula C7H16O2 B13449652 2-Methoxy-3,3-dimethylbutan-1-ol

2-Methoxy-3,3-dimethylbutan-1-ol

Cat. No.: B13449652
M. Wt: 132.20 g/mol
InChI Key: OLAMZUGBKQCZAM-UHFFFAOYSA-N
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Description

2-Methoxy-3,3-dimethylbutan-1-ol is an organic compound with the molecular formula C7H16O It is a type of alcohol characterized by the presence of a methoxy group (-OCH3) and a hydroxyl group (-OH) attached to a branched carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methoxy-3,3-dimethylbutan-1-ol can be synthesized through several methods. One common approach involves the reaction of 3,3-dimethylbutan-1-ol with methanol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the acid catalyst facilitating the formation of the methoxy group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-3,3-dimethylbutan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alkanes or other reduced derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., ammonia, amines) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkanes or alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Methoxy-3,3-dimethylbutan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a solvent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as a component in formulations for various industrial applications.

Mechanism of Action

The mechanism of action of 2-Methoxy-3,3-dimethylbutan-1-ol involves its interaction with specific molecular targets and pathways. The methoxy and hydroxyl groups play a crucial role in its reactivity and interactions with other molecules. The compound can participate in hydrogen bonding, nucleophilic attacks, and other chemical processes, influencing its behavior in different environments.

Comparison with Similar Compounds

Similar Compounds

    3,3-Dimethylbutan-1-ol: Similar structure but lacks the methoxy group.

    2-Methoxy-2,3-dimethylbutane: Similar structure but differs in the position of the methoxy group.

    3-Methoxy-3-methylbutan-1-ol: Similar structure with slight variations in the carbon chain.

Uniqueness

2-Methoxy-3,3-dimethylbutan-1-ol is unique due to the specific positioning of the methoxy and hydroxyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C7H16O2

Molecular Weight

132.20 g/mol

IUPAC Name

2-methoxy-3,3-dimethylbutan-1-ol

InChI

InChI=1S/C7H16O2/c1-7(2,3)6(5-8)9-4/h6,8H,5H2,1-4H3

InChI Key

OLAMZUGBKQCZAM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(CO)OC

Origin of Product

United States

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